1-(2,4-Dimethoxyphenyl)-3-propylthiourea
Description
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-propylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-4-7-13-12(17)14-10-6-5-9(15-2)8-11(10)16-3/h5-6,8H,4,7H2,1-3H3,(H2,13,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMWAHVGVVJBCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=S)NC1=C(C=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2,4-Dimethoxyphenyl)-3-propylthiourea typically involves the reaction of 2,4-dimethoxyaniline with propyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiourea linkage. The reaction can be represented as follows:
2,4-Dimethoxyaniline+Propyl isothiocyanate→this compound
Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(2,4-Dimethoxyphenyl)-3-propylthiourea undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction of the compound can lead to the formation of corresponding amines.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Major products formed from these reactions include sulfonyl derivatives, amines, and substituted phenyl derivatives.
Scientific Research Applications
1-(2,4-Dimethoxyphenyl)-3-propylthiourea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thiourea derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethoxyphenyl)-3-propylthiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with various biological molecules, affecting their function. Additionally, the methoxy groups on the phenyl ring can participate in hydrophobic interactions, further influencing the compound’s activity. The exact pathways and molecular targets are still under investigation, but these interactions are believed to play a crucial role in its biological effects.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 1-(2,4-Dimethoxyphenyl)-3-propylthiourea vs. N-(2-Methoxyphenyl)thiourea (): Replacing the 2,4-dimethoxy group with a single 2-methoxy group reduces electron-donating effects, altering polarity and hydrogen-bonding capacity.
- This compound vs. 1-(3,4-Dimethoxyphenyl)piperazine () :
The 3,4-dimethoxy substitution pattern in the piperazine derivative contrasts with 2,4-dimethoxy in the target compound. Meta-substitution may disrupt resonance effects compared to para-substitution, impacting electronic distribution and biological activity .
Alkyl Chain Variations
- Propyl vs. Methyl Chains: Compared to 1-(2,4-Dimethylphenyl)-3-methylthiourea (), the target compound’s propyl chain increases lipophilicity (logP ≈ 3.2 vs. The methyl groups in the dimethylphenyl analogue lack the electron-donating methoxy groups, leading to weaker polar interactions .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | logP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|---|---|
| This compound | C₁₂H₁₈N₂O₂S | 254.35 | 2,4-Dimethoxy, Propyl | 3.2 | ~0.5 (DMSO) |
| 1-(2,4-Dimethylphenyl)-3-methylthiourea | C₁₀H₁₄N₂S | 194.30 | 2,4-Dimethyl, Methyl | 2.8 | ~1.2 (DMSO) |
| N-(2-Methoxyphenyl)thiourea | C₈H₁₀N₂OS | 182.24 | 2-Methoxy | 1.9 | ~3.0 (Water) |
Note: Solubility and logP values are estimated based on structural analogs .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 1-(2,4-Dimethoxyphenyl)-3-propylthiourea, and how can reaction conditions be optimized?
Thiourea derivatives are typically synthesized via the reaction of primary amines with isothiocyanates. For this compound, a two-step approach is recommended:
Amine preparation : Start with 2,4-dimethoxyaniline as the aromatic amine precursor.
Thiourea formation : React the amine with propyl isothiocyanate in anhydrous dichloromethane (DCM) or ethanol under reflux (70–80°C) for 6–12 hours.
Optimization : Use a 1:1.2 molar ratio (amine:isothiocyanate) to minimize unreacted starting material. Purify via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) or recrystallization from ethanol. Confirm purity via HPLC (>95%) and structural integrity via / NMR .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR : Identify aromatic protons (δ 6.5–7.5 ppm for methoxyphenyl groups) and thiourea NH signals (δ 9–10 ppm, broad).
- NMR : Confirm carbonyl carbon (C=S, δ ~180 ppm) and methoxy groups (δ 55–60 ppm).
- IR spectroscopy : Detect thiourea C=S stretching (~1250 cm) and N-H vibrations (~3300 cm).
- Mass spectrometry (ESI-MS) : Verify molecular ion peak [M+H] at m/z 283.1 (calculated for CHNOS).
For reproducibility, use deuterated DMSO as the solvent for NMR to resolve NH protons .
Advanced Research Questions
Q. How does the substitution pattern of methoxy groups (2,4- vs. other positions) influence the compound’s biological activity?
The 2,4-dimethoxy substitution enhances electronic effects and steric accessibility, potentially improving binding to targets like kinase enzymes or bacterial proteins. Comparative studies with analogs (e.g., 2,5-dimethoxy or mono-methoxy derivatives) reveal:
- Solubility : 2,4-substitution increases hydrophilicity due to symmetric electron-donating effects.
- Bioactivity : Methoxy groups at 2,4-positions improve antifungal activity (e.g., against Candida albicans) by facilitating hydrogen bonding with target proteins. Validate via MIC assays and molecular docking .
Q. What strategies resolve contradictions in reported biological data for thiourea derivatives?
Discrepancies in activity data may arise from:
- Purity variations : Use HPLC (C18 column, acetonitrile/water gradient) to ensure >98% purity.
- Assay conditions : Standardize protocols (e.g., broth microdilution for antimicrobial tests, pH 7.4 buffers).
- Structural analogs : Compare with closely related compounds (e.g., 1-(2,5-dimethoxyphenyl)-3-phenylthiourea) to isolate substituent effects .
Q. How can crystallographic data inform the design of thiourea-based inhibitors?
Single-crystal X-ray diffraction (e.g., monoclinic P2/n system) reveals:
- Planarity : The thiourea moiety and aromatic rings adopt near-coplanar conformations (dihedral angle <5°), favoring π-π stacking with biological targets.
- Hydrogen bonding : NH groups participate in intermolecular H-bonds, critical for stabilizing protein-ligand complexes. Use Mercury software to analyze packing interactions .
Q. What computational approaches predict the pharmacokinetic properties of this compound?
- ADMET prediction : Tools like SwissADME estimate logP (~2.5), indicating moderate lipophilicity.
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess redox stability (e.g., B3LYP/6-31G* basis set).
- Molecular dynamics (MD) : Simulate binding to cytochrome P450 enzymes to predict metabolic pathways .
Methodological Considerations
- Synthesis scalability : Replace column chromatography with recrystallization (ethanol/water) for gram-scale production.
- Stability testing : Store the compound at −20°C in amber vials to prevent oxidation of the thiourea group.
- Biological assays : Include positive controls (e.g., fluconazole for antifungal tests) and replicate experiments (n=3) to ensure statistical significance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
